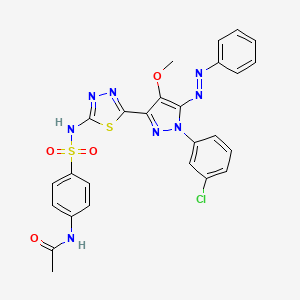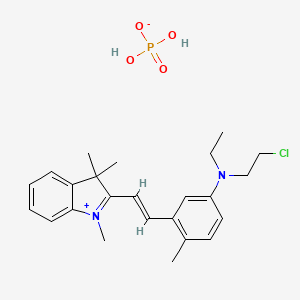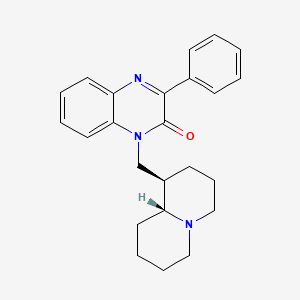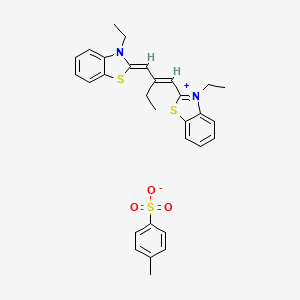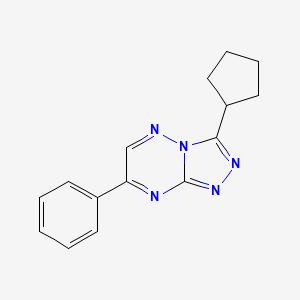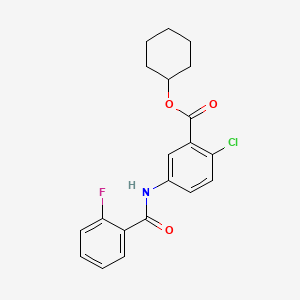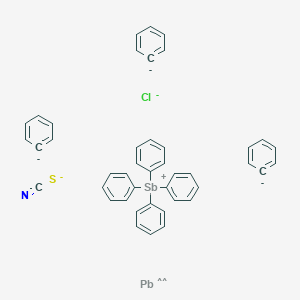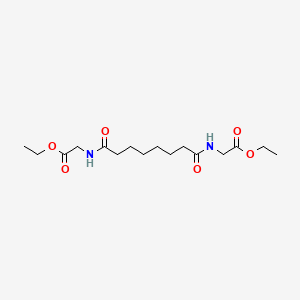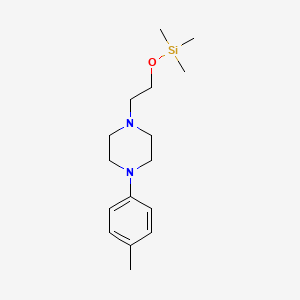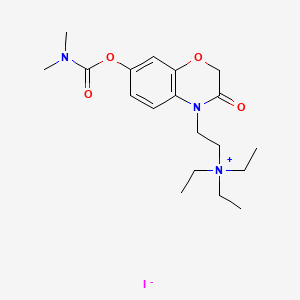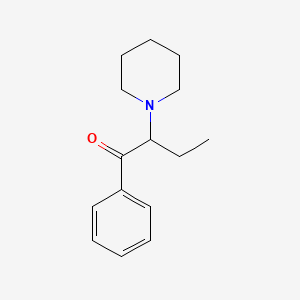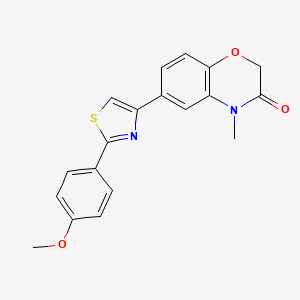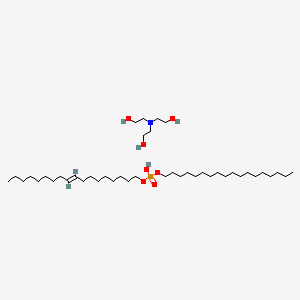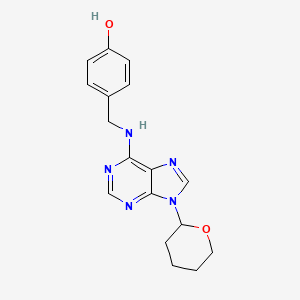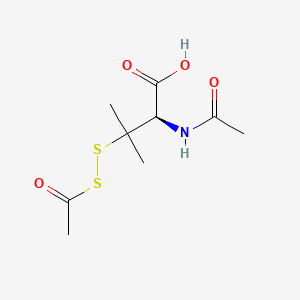
Valine, N-acetyl-3-(acetyldithio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine, N-acetyl-3-(acetyldithio)- is a compound with the molecular formula C9H15NO4S2 It is a derivative of the amino acid valine, modified with acetyl and acetyldithio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-acetyl-3-(acetyldithio)- typically involves the acetylation of valine followed by the introduction of the acetyldithio group. The process begins with the protection of the amino group of valine, followed by acetylation using acetic anhydride. The acetyldithio group is then introduced through a reaction with acetyldithioacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of Valine, N-acetyl-3-(acetyldithio)- may involve microbial synthesis methods. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis by enzymes .
Análisis De Reacciones Químicas
Types of Reactions
Valine, N-acetyl-3-(acetyldithio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Substitution: The acetyldithio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Valine, N-acetyl-3-(acetyldithio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives
Mecanismo De Acción
The mechanism of action of Valine, N-acetyl-3-(acetyldithio)- involves its interaction with specific molecular targets. The acetyldithio group can form disulfide bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can inhibit enzyme activity or alter protein structure, impacting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include N-acetylvaline, N-acetylmethionine, and N-acetylcysteine. These compounds share the acetyl group modification but differ in their side chains and specific functional groups .
Uniqueness
Valine, N-acetyl-3-(acetyldithio)- is unique due to the presence of the acetyldithio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where disulfide bond formation or reduction is required .
Propiedades
Número CAS |
109795-73-5 |
|---|---|
Fórmula molecular |
C9H15NO4S2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(acetyldisulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15NO4S2/c1-5(11)10-7(8(13)14)9(3,4)16-15-6(2)12/h7H,1-4H3,(H,10,11)(H,13,14)/t7-/m1/s1 |
Clave InChI |
GSMAUKTVMNVPNQ-SSDOTTSWSA-N |
SMILES isomérico |
CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(=O)C |
SMILES canónico |
CC(=O)NC(C(=O)O)C(C)(C)SSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


